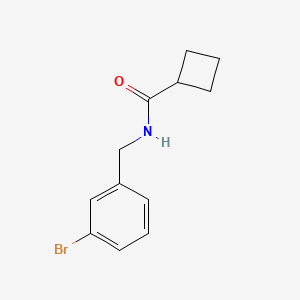
N-(3-bromobenzyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(3-bromobenzyl)cyclobutanecarboxamide, also known as BBCB, is a synthetic compound that has been widely used in scientific research. It is a member of the cyclobutane carboxamide family of compounds and has shown promising results in various research applications.
Mecanismo De Acción
N-(3-bromobenzyl)cyclobutanecarboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are regulated by CK2. The inhibition of CK2 activity by N-(3-bromobenzyl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromobenzyl)cyclobutanecarboxamide are mainly mediated through the inhibition of CK2 activity. CK2 has been shown to regulate a wide range of cellular processes, including cell proliferation, survival, and metabolism. The inhibition of CK2 activity by N-(3-bromobenzyl)cyclobutanecarboxamide has been shown to induce cell death in cancer cells, reduce inflammation in animal models of inflammatory diseases, and regulate circadian rhythms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromobenzyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a well-established tool compound that is readily available for research purposes. It has been extensively studied in various biological systems and has shown promising results in preclinical studies. However, there are also some limitations to the use of N-(3-bromobenzyl)cyclobutanecarboxamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, the inhibition of CK2 activity by N-(3-bromobenzyl)cyclobutanecarboxamide is not specific to the enzyme, and it can also inhibit other kinases that share a similar ATP-binding site.
Direcciones Futuras
For the use of N-(3-bromobenzyl)cyclobutanecarboxamide in scientific research include its potential use as a cancer therapy, anti-inflammatory agent, and in the study of circadian rhythms.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)cyclobutanecarboxamide has been widely used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell signaling, proliferation, and survival. N-(3-bromobenzyl)cyclobutanecarboxamide has been used to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of CK2 in the regulation of circadian rhythms.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSYABHNJYYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)

![3-benzyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878967.png)

![N-[1-(1-adamantyl)propyl]-3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4878973.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4878985.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878989.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4878991.png)
![3-(4-chlorophenyl)-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4879014.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4879022.png)
![3-(4-chlorobenzyl)-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4879032.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879038.png)